molecular formula C4H5N5OS B7771236 4,6-diamino-5-nitrosopyrimidine-2-thiol

4,6-diamino-5-nitrosopyrimidine-2-thiol

Cat. No.: B7771236
M. Wt: 171.18 g/mol
InChI Key: QGJPVLXLKRTDOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dimethoxy-L-phenylalanine involves the modification of L-tyrosine. One common method includes the methylation of the hydroxy groups on the phenyl ring of L-tyrosine using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

3,4-Dimethoxy-L-phenylalanine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethoxy-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-L-phenylalanine involves its interaction with enzymes that typically act on L-tyrosine or L-DOPA. It can act as a competitive inhibitor or substrate for these enzymes, affecting the metabolic pathways involving aromatic amino acids . The molecular targets include aromatic amino acid decarboxylases and other related enzymes.

Comparison with Similar Compounds

3,4-Dimethoxy-L-phenylalanine is unique due to its specific methoxy substitutions on the phenyl ring. Similar compounds include:

    L-DOPA (3,4-dihydroxy-L-phenylalanine): L-DOPA has hydroxy groups instead of methoxy groups and is a well-known treatment for Parkinson’s disease.

    L-Tyrosine: The parent compound of 3,4-dimethoxy-L-phenylalanine, with hydroxy groups on the phenyl ring.

    3,4-Dimethoxyphenylalanine: A similar compound with different stereochemistry.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of 3,4-dimethoxy-L-phenylalanine.

Properties

IUPAC Name

4,6-diamino-5-nitrosopyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPVLXLKRTDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)S)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(N=C(N=C1N)S)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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